molecular formula C21H24O3 B3099787 (2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-88-0

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3099787
CAS RN: 1354941-88-0
M. Wt: 324.4 g/mol
InChI Key: LKEPYNQOZHHJGQ-XYOKQWHBSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly known as TDP, is a synthetic organic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. TDP has shown promising results in several scientific studies, making it a significant compound for future research.

Mechanism of Action

The mechanism of action of TDP is not fully understood. However, it is believed that TDP exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. TDP has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. TDP has also been shown to modulate the activity of certain receptors, including the GABA-A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
TDP has been shown to have several biochemical and physiological effects. In vitro studies have shown that TDP inhibits the activity of COX-2, which is involved in the inflammatory response. TDP has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and depression. In vivo studies have shown that TDP has potential analgesic, anti-convulsant, and anti-depressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of TDP is its potential as a multi-target agent, which means that it can modulate the activity of multiple enzymes and receptors in the body. This makes it a promising compound for the development of new drugs with multiple pharmacological effects. However, one of the limitations of TDP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on TDP. One potential direction is the development of TDP-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another potential direction is the development of TDP-based drugs for the treatment of neurological disorders, including anxiety, depression, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of TDP and its potential interactions with other drugs.

Scientific Research Applications

TDP has been extensively studied for its potential applications in various scientific fields. It has shown promising results in medicinal chemistry as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. TDP has also shown potential in pharmacology as a potential analgesic, anti-convulsant, and anti-depressant agent. In biochemistry, TDP has been studied for its potential to inhibit the activity of certain enzymes and for its potential to act as a fluorescent probe for protein binding studies.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-21(2,3)16-9-6-15(7-10-16)8-12-19(22)18-14-17(23-4)11-13-20(18)24-5/h6-14H,1-5H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEPYNQOZHHJGQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

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